

physical and chemical properties of L-Turicine

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Compound of Interest

Compound Name: *Turicine*

Cat. No.: *B1235909*

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L-Turicine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Turicine, also known as *cis*-Betonicine, is a proline betaine derivative with the chemical formula $C_7H_{13}NO_3$.^[1] As a member of the betaine family, it is a zwitterionic quaternary ammonium compound. This technical guide provides a comprehensive overview of the known physical and chemical properties of **L-Turicine**. Due to a lack of specific published research on **L-Turicine**'s biological activity, this document also explores the potential pharmacological relevance by examining related compounds such as proline betaines and its synonym, *cis*-Betonicine. This guide aims to serve as a foundational resource for researchers and professionals in drug development by consolidating available data and outlining general experimental methodologies for its characterization.

Chemical and Physical Properties

The chemical and physical properties of **L-Turicine** have been primarily derived from computational models and data available in public chemical databases. Experimental data is limited but provides valuable insight into its physical state and behavior.

Chemical Identifiers and Synonyms

Identifier/Synonym	Value	Reference
IUPAC Name	(2S,4S)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate	[1]
Molecular Formula	C7H13NO3	[1]
CAS Number	174851-67-3	[1]
Synonyms	cis-Betonicine, L-(-)-Turicine, (-)-Turicine, Allohydroxy-L-proline betaine	[1]

Physicochemical Properties

Property	Value	Method	Reference
Molecular Weight	159.18 g/mol	Computed	[1]
Monoisotopic Mass	159.08954328 Da	Computed	[1]
Melting Point	252-254 °C	Experimental	
Optical Rotation	[α] _{D20} -39.0° (c=1 in water)	Experimental	
XLogP3	-3.4	Computed	[1]
Hydrogen Bond Donor Count	1	Computed	[1]
Hydrogen Bond Acceptor Count	3	Computed	[1]
Rotatable Bond Count	1	Computed	[1]
Topological Polar Surface Area	60.4 Å ²	Computed	[1]
Heavy Atom Count	11	Computed	[1]
Formal Charge	0	Computed	[1]

Experimental Protocols

Detailed experimental protocols for the characterization of L-**Turicine** are not extensively available in the public domain. However, standard methodologies for determining the physical and chemical properties of similar compounds, such as amino acid betaines, can be applied.

Determination of Melting Point

The melting point of a solid crystalline substance like L-**Turicine** can be determined using a capillary melting point apparatus.

Methodology:

- A small, dry sample of L-**Turicine** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.

Measurement of Optical Rotation

As a chiral molecule, L-**Turicine** exhibits optical activity, which can be measured using a polarimeter.

Methodology:

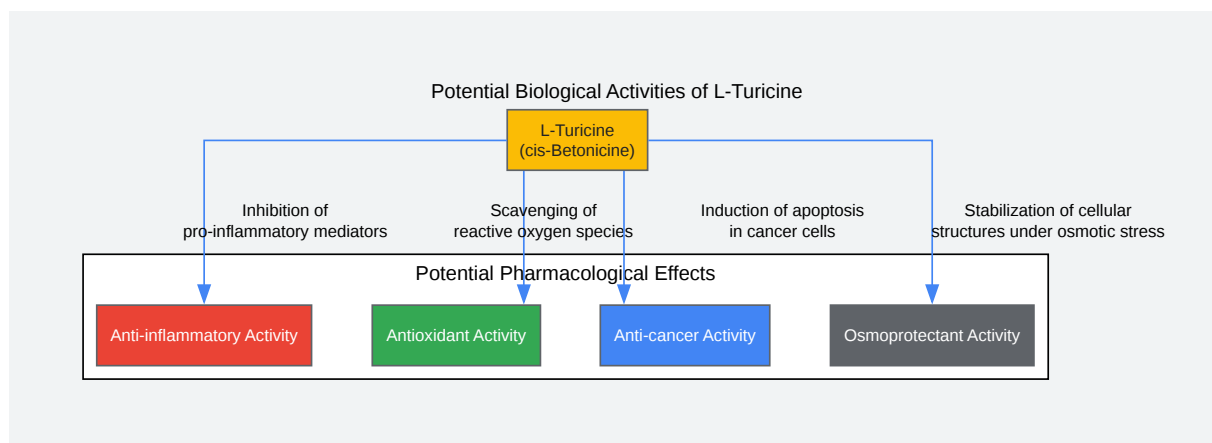
- A solution of L-**Turicine** of a known concentration (c) is prepared in a suitable solvent (e.g., water).
- The polarimeter tube of a known path length (l) is filled with the solution.

- A beam of plane-polarized light (typically from a sodium lamp, D-line at 589 nm) is passed through the solution.
- The angle of rotation (α) of the plane of polarized light is measured by the polarimeter.
- The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l * c)$.

Potential Biological Activity and Signaling Pathways

Direct research on the biological activity and signaling pathways of L-**Turicine** is scarce. However, its structural similarity to other proline betaines and its synonymy with cis-Betonicine suggest potential areas of pharmacological interest.

Proline betaines are known to act as osmoprotectants in various organisms. The biological activities of the related compound cis-Betonicine have been reported to include anti-inflammatory, antioxidant, and anti-cancer properties. It is plausible that L-**Turicine** may exhibit similar activities.



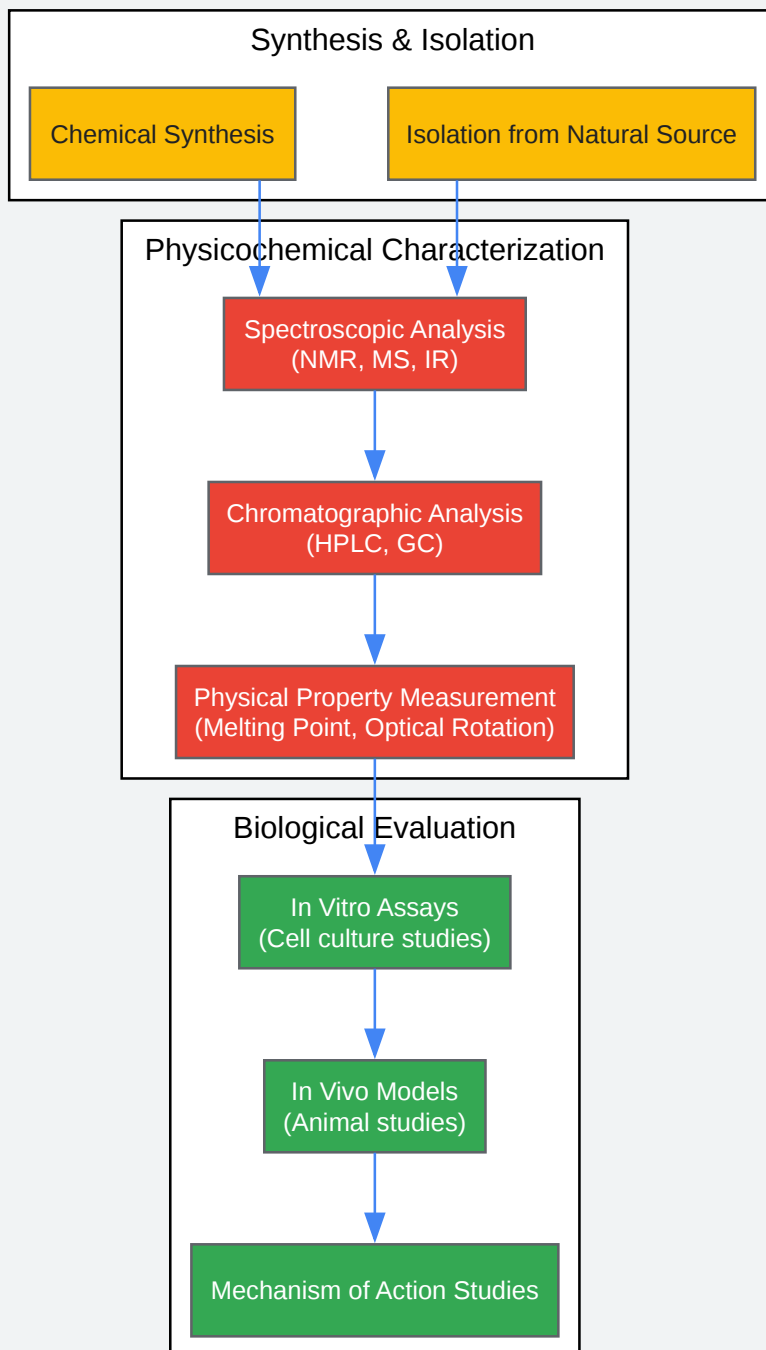
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Caption: Conceptual diagram of the potential biological activities of L-**Turicine**.

Experimental and Analytical Workflow

The characterization and investigation of a compound like L-**Turicine** typically follow a structured workflow, from initial isolation or synthesis to detailed biological evaluation.

General Experimental Workflow for L-Turicine Characterization

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Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of L-Turicine.

Conclusion

L-Turicine is a chiral proline betaine with defined chemical and physical properties. While experimental data on its biological functions are limited, its structural relationship to other bioactive betaines suggests that it may hold potential as a pharmacologically active compound. Further research is warranted to elucidate its biological activities, mechanisms of action, and potential therapeutic applications. This guide provides a foundational summary to aid future investigations into this intriguing molecule.

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References

- 1. Proline betaine accumulation and metabolism in alfalfa plants under sodium chloride stress. Exploring its compartmentalization in nodules - PubMed [pubmed.ncbi.nlm.nih.gov]
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